N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Conivaptan is a non-peptide inhibitor of the receptor for anti-diuretic hormone, also known as vasopressin . It’s used to treat hyponatremia (low blood sodium levels) and was approved in 2004 . The compound was discovered by Astellas and marked in 2006 . The drug is now marketed by Cumberland Pharmaceuticals, Inc .
Synthesis Analysis
Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The oxazole ring, with one nitrogen atom and one oxygen atom, which are widely displayed in natural products and synthetic molecules, is known as a prime skeleton for drug discovery . On account of structural and chemical diversity, oxazole-based molecules, as a central scaffold, not only enable different types of interactions with various receptors and enzymes, showing broad biological activities, but also occupy a core position in medicinal chemistry .Chemical Reactions Analysis
The synthesis of oxazole-containing molecules utilizes the van Leusen oxazole synthesis . This method is based on tosylmethylisocyanides (TosMICs), and it’s one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Physical and Chemical Properties Analysis
Conivaptan is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .科学的研究の応用
Conivaptan Development and Pharmacological Action
Conivaptan is a potent, orally active arginine vasopressin (AVP) V1 and V2 receptor antagonist, initially developed by Yamanouchi. Its development for use in chronic heart failure involved an oral drug delivery formulation and a double-blind, multicenter trial known as the ADVANCE trial. This trial aimed to assess the functional capacity of heart failure patients over 12 weeks of treatment, revealing conivaptan's potent diuretic effect through preclinical animal studies (Drugs in R&D, 2004).
Oxazole Derivatives in Medicinal Chemistry
Oxazole derivatives, including the oxazole byproduct of conivaptan, are valued in medicinal chemistry for their broad spectrum of biological activities. These compounds serve as intermediates for synthesizing new chemical entities, highlighting their therapeutic potential across various medical applications. Research emphasizes the significance of oxazole scaffolds in developing drugs with diverse biological functions, underscoring their importance in new millennium medical advancements (BMC Chemistry, 2019).
Conivaptan's Role in Hyponatremia Management
Conivaptan has been FDA-approved for treating euvolemic hyponatremia, a frequent complication in neurointensive care patients. Its safety and efficacy were assessed in the neurocritical care unit, where it demonstrated effectiveness in managing euvolemic hyponatremia without causing rapid overcorrection of sodium levels. This study underscores conivaptan's utility in treating hyponatremia, particularly in patients unresponsive to conventional therapies (Neurocritical Care, 2009).
Oxazole-based Anticancer Agents
Research into oxazole-based compounds for anticancer applications has highlighted their significant potential due to the structural and chemical diversity of heterocyclic compounds. Oxazoles' interaction capabilities with enzymes and receptors favor new drug discoveries, showcasing their importance in anticancer research and the synthesis of biologically active derivatives (Current Medicinal Chemistry, 2020).
Application in Post-operative Patient Care
A study on the effectiveness of single-dose conivaptan for correcting hyponatremia in post-operative patients following major surgeries revealed significant results. Conivaptan's ability to increase serum sodium levels and induce a negative fluid balance highlights its potential in post-operative care, offering a new approach to managing hyponatremia in such patients (Indian Journal of Anaesthesia, 2015).
作用機序
Target of Action
Its analogue, conivaptan, is known to target the vasopressin receptors, specifically the v1a and v2 subtypes .
Mode of Action
Conivaptan, a related compound, functions by antagonizing the v2 receptors in the renal collecting ducts, resulting in aquaresis, or excretion of free water .
Biochemical Pathways
Conivaptan is known to affect the water and electrolyte balance in the body by regulating the levels of arginine vasopressin (avp) in the blood .
Pharmacokinetics
Conivaptan is known to display non-linear pharmacokinetics, inhibiting its own metabolism in the body .
Result of Action
Conivaptan is known to cause an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .
Action Environment
The efficacy of conivaptan is known to be influenced by the patient’s underlying health conditions, such as liver disease, kidney failure, and congestive heart failure .
特性
IUPAC Name |
N-[4-(2-methyl-4,5-dihydro-[1,3]oxazolo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O3/c1-21-33-28-19-20-35(29-14-8-7-13-27(29)30(28)38-21)32(37)23-15-17-24(18-16-23)34-31(36)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFXEEAKFUIOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C3=CC=CC=C3N(CC2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。